molecular formula C8H15NO2 B14448971 (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide CAS No. 77612-23-8

(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B14448971
CAS No.: 77612-23-8
M. Wt: 157.21 g/mol
InChI Key: OIQHXTTYAMZXMI-RQJHMYQMSA-N
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Description

(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired stereochemistry . The reaction conditions are generally mild, with temperatures ranging from 40-50°C .

Industrial Production Methods

Industrial production of this compound often involves the use of asymmetric catalytic hydrogenation. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high enantiomeric purity . The process involves the use of chiral ligands and catalysts to ensure the correct stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral molecules and in pharmacological research.

Properties

CAS No.

77612-23-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-,7+/m1/s1

InChI Key

OIQHXTTYAMZXMI-RQJHMYQMSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CNC(=O)C1CCCCC1O

Origin of Product

United States

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